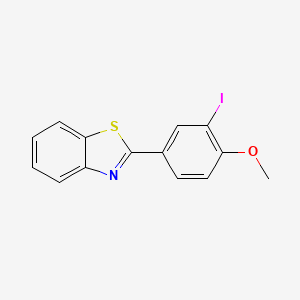
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide
説明
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are used to increase the levels of endocannabinoids in the body.
作用機序
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a variety of physiological effects. Endocannabinoids are known to play a role in pain modulation, inflammation, and mood regulation, which may explain the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on the body, including reducing pain and inflammation, improving mood, and reducing anxiety and depression. This compound has also been shown to have neuroprotective effects, as it can protect against brain damage caused by ischemia and other types of injury.
実験室実験の利点と制限
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH inhibition. However, this compound has a short half-life in vivo, which can make it difficult to study its effects over extended periods of time. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, as this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects. Additionally, there is interest in developing more potent and selective FAAH inhibitors, which could have even greater therapeutic potential than this compound.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical models. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-18(16-20(19)26-2)22(13-6-7-14-22)21(24)23-15-12-17-8-4-3-5-9-17/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHSPHFXVBBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3618289.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
![3-iodo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3618305.png)

![N-[3-chloro-4-(1-piperidinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3618324.png)

![N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3618330.png)

![methyl 2-chloro-5-[({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3618347.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3618361.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3618364.png)
![N-(2-methylphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B3618371.png)
![4-chloro-N-{[4-ethyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618377.png)